molecular formula C13H16O4 B3076173 Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate CAS No. 1039961-29-9

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate

Cat. No. B3076173
CAS RN: 1039961-29-9
M. Wt: 236.26 g/mol
InChI Key: CPRIMQOWBJLQFD-UHFFFAOYSA-N
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Description

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a synthetically produced compound with a wide range of applications in scientific research. It is a white crystalline solid that is soluble in common organic solvents such as ethanol, methanol, and acetone. It is a versatile compound that can be used in a variety of lab experiments and has been used in the synthesis of a variety of other compounds.

Scientific Research Applications

Ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is a versatile compound that has been used in a variety of scientific research applications. It has been used as a starting material in the synthesis of a variety of other compounds. It has also been used as a reagent in organic synthesis and as a catalyst in the synthesis of organic compounds. It has also been used in the synthesis of pharmaceuticals and in the study of enzyme-catalyzed reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate is not fully understood. It is believed that the compound acts as a catalyst in the synthesis of organic compounds. It is also believed to act as a reagent in organic synthesis, as well as in the study of enzyme-catalyzed reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have not been extensively studied. However, it is believed that the compound has low toxicity and is not likely to cause adverse effects in humans.

Advantages and Limitations for Lab Experiments

The advantages of using ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate in laboratory experiments include its low cost, its availability, and its versatility. It is a stable compound that is easy to work with and can be used in a variety of experiments. The main limitation of using this compound is that its mechanism of action is not fully understood.

Future Directions

Future research on ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate could focus on further elucidating its mechanism of action and determining its biochemical and physiological effects. It could also be used to study its potential applications in pharmaceutical synthesis and enzyme-catalyzed reactions. Research could also be conducted to explore its potential as a starting material in the synthesis of other compounds. Additionally, further research could be conducted to explore its potential as a catalyst in organic synthesis.

properties

IUPAC Name

ethyl 3-(2-methoxy-5-methylphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O4/c1-4-17-13(15)8-11(14)10-7-9(2)5-6-12(10)16-3/h5-7H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPRIMQOWBJLQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=CC(=C1)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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